molecular formula C26H34N2O4S B4386360 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE

Cat. No.: B4386360
M. Wt: 470.6 g/mol
InChI Key: TVMLOSHBPOJNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a 4-ethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and 4-ethoxyphenylsulfonyl groups enhances its potential for specific interactions with molecular targets, making it valuable for research and development in various fields.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4S/c1-2-32-24-8-10-25(11-9-24)33(30,31)28-18-14-23(15-19-28)26(29)27-16-12-22(13-17-27)20-21-6-4-3-5-7-21/h3-11,22-23H,2,12-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMLOSHBPOJNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE

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